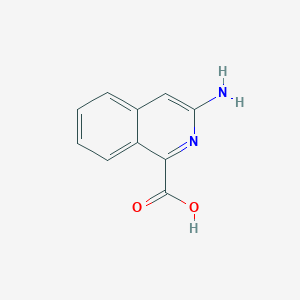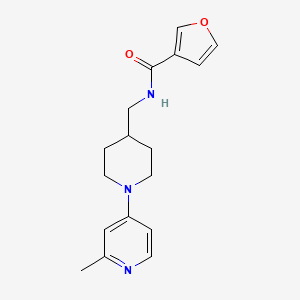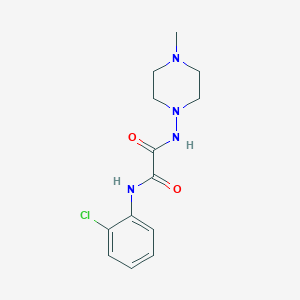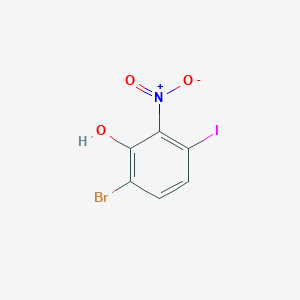
3-Aminoisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminoisoquinoline-1-carboxylic acid is a chemical compound with the molecular weight of 188.19 . It is a powder at room temperature .
Synthesis Analysis
A metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles has been developed, which enables the facile synthesis of various 3-aminoisoquinolines as well as relevant scaffolds from readily available starting materials .Molecular Structure Analysis
The InChI code for this compound is1S/C10H8N2O2/c11-8-5-6-3-1-2-4-7 (6)9 (12-8)10 (13)14/h1-5H, (H2,11,12) (H,13,14) . Chemical Reactions Analysis
Carboxylic acids, such as this compound, can react with Thionyl Chloride (SOCl2) to form acid chlorides . During the reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Mécanisme D'action
Target of Action
Isoquinoline derivatives have been known to exhibit a broad spectrum of biological activities .
Mode of Action
Isoquinoline derivatives, in general, have diverse mechanisms of action, depending on their structural diversity .
Biochemical Pathways
Isoquinoline derivatives have been reported to exhibit various biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
Peptides, which are polymers of less than 50 amino acids, have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs .
Result of Action
Isoquinoline derivatives have been reported to exhibit various biological activities, suggesting their potential to induce diverse molecular and cellular effects .
Avantages Et Limitations Des Expériences En Laboratoire
3-Aminoisoquinoline-1-carboxylic acid is a versatile compound that can be easily synthesized and modified to yield a range of derivatives with different biological activities. It is also relatively stable and can be stored for long periods of time. However, this compound can be challenging to synthesize in large quantities, and its biological activity can be influenced by factors such as pH, temperature, and solvent polarity.
Orientations Futures
The potential applications of 3-Aminoisoquinoline-1-carboxylic acid in medicinal chemistry are vast and varied. Future research could focus on the development of this compound-based drugs for the treatment of cancer, infectious diseases, and neurological disorders. This compound could also be used as a chemical probe to study various cellular processes and signaling pathways. In addition, the synthesis of novel this compound derivatives could lead to the discovery of new biological activities and therapeutic targets.
Méthodes De Synthèse
The synthesis of 3-Aminoisoquinoline-1-carboxylic acid involves the reaction of 3-nitrobenzoic acid with ethyl glycinate in the presence of a reducing agent such as iron powder or tin chloride. The resulting intermediate is then subjected to a series of chemical transformations, including reduction, deprotection, and cyclization, to yield this compound in high yield and purity.
Applications De Recherche Scientifique
3-Aminoisoquinoline-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been found to exhibit anti-inflammatory, anti-microbial, and anti-viral properties. In addition, this compound has been investigated for its neuroprotective effects, particularly in the treatment of Alzheimer's disease and Parkinson's disease.
Safety and Hazards
Propriétés
IUPAC Name |
3-aminoisoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-5-6-3-1-2-4-7(6)9(12-8)10(13)14/h1-5H,(H2,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZMMMGBDNDJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-[(2,5-diphenylpyrazol-3-yl)amino]phenyl]acetamide](/img/structure/B2846925.png)

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2846927.png)

![1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2846932.png)


![3-(3-bromophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2846936.png)


![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2846940.png)
![2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2846941.png)

